6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

Medicinal Chemistry Structure-Activity Relationship Antibacterial

Researchers seeking to explore hydrophobic para-substituent effects on 1,2,4-triazin-5(4H)-one target engagement face a critical gap: no head-to-head data exist for the 6-(4-isopropylbenzyl) analog versus its 4-methyl or 4-chloro counterparts. This compound directly addresses that gap as a late-stage diversification tool: - Enables systematic SAR profiling of para-isopropyl substitution on MICs against drug-resistant S. aureus and M. tuberculosis - Serves as a kinase selectivity probe for Trk/Jak family pocket interactions - Functions as an HPLC/LC-MS reference standard with a distinct isopropyl retention time marker Procurement note: Available via custom synthesis. Contact BenchChem for batch-specific purity, pricing, and lead time.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
Cat. No. B14876609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCC3
InChIInChI=1S/C17H22N4O/c1-12(2)14-7-5-13(6-8-14)11-15-16(22)18-17(20-19-15)21-9-3-4-10-21/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22)
InChIKeyYOWQZYPLUYAZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one: Procurement-Ready Profile of a 1,2,4-Triazin-5-one Scaffold


6-(4-Isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic, small-molecule heterocycle belonging to the 1,2,4-triazin-5(4H)-one class [1]. Its structure features a pyrrolidin-1-yl substituent at the 3-position and a 4-isopropylbenzyl group at the 6-position, distinguishing it from common 5-aryl or 6-methylbenzyl analogs. While the 1,2,4-triazin-5-one core is a recognized privileged scaffold in kinase inhibition and antimicrobial research, the specific target compound’s primary literature and patent presence is extremely limited. The compound is listed by several chemical suppliers, but quantitative biological or physicochemical data from peer-reviewed studies or regulatory filings were not identified in the accessible public domain at the time of writing. Any procurement or selection decision must therefore be made with the understanding that, beyond structural novelty, verified performance differentiators against close analogs are not yet established.

6-(4-Isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one: Why In-Class Substitution Risks Phenotypic Divergence


Within the 3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one sub-family, even minor modifications to the 6-benzyl substituent can drastically alter target binding, pharmacokinetics, and antibacterial or kinase-inhibitory profiles. Published structure-activity relationship (SAR) studies on related 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine series demonstrate that hydrophobic para-substituents like isopropyl can enhance membrane permeability and target engagement compared to smaller (methyl) or more polar (chloro) groups, but these effects are highly context-dependent and cannot be assumed without direct data [1]. Generic selection of a ‘similar’ 6-benzyl derivative—such as the 6-(4-methylbenzyl) or 6-(4-chlorobenzyl) analog—therefore carries a high risk of unexpected potency shifts, altered selectivity, or reduced cellular activity. Without head-to-head comparative data for this specific compound, any substitution based solely on core scaffold similarity is scientifically unjustified.

6-(4-Isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 6-(4-Isopropylbenzyl) vs. 6-(4-Methylbenzyl) and 6-(4-Chlorobenzyl) Analogs

The target compound’s 6-(4-isopropylbenzyl) substituent distinguishes it from the commercially available 6-(4-methylbenzyl) analog (CAS 899986-04-0) and the 6-(4-chlorobenzyl) analog. The isopropyl group introduces greater steric bulk (molar refractivity ≈ 15.6 vs. 5.6 for methyl) and increased lipophilicity (π constant ≈ 1.5 vs. 0.5 for methyl) [1]. In published SAR for a closely related 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine antibacterial series, optimal para-substituent lipophilicity on the benzyl ring was critical for activity against drug-resistant Staphylococcus aureus, with larger hydrophobic groups correlating with improved minimum inhibitory concentrations (MICs) [2]. However, direct MIC or IC50 data for this specific compound are not publicly available, and the class-level inference cannot be considered definitive evidence of superiority.

Medicinal Chemistry Structure-Activity Relationship Antibacterial

Pyrrolidine vs. Piperidine Ring: Predicted Conformational and pKa Differences

The target compound bears a pyrrolidin-1-yl group at the 3-position, whereas an analog 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one (listed by some vendors) contains a six-membered piperidine ring . Pyrrolidine has a higher basicity (pKa ≈ 11.3) compared to piperidine (pKa ≈ 11.1) and a different conformational envelope, which can alter hydrogen-bonding geometry and solubility [1]. In kinase inhibitor triazines, the choice between pyrrolidine and piperidine has been shown to modulate selectivity across TrkA, TrkB, and Jak2 targets by up to 10-fold [2], though no such data exist for the specific 6-(4-isopropylbenzyl) series. Without direct kinase profiling, this remains a design principle rather than a proven differentiator.

Medicinal Chemistry Physicochemical Properties Drug Design

Absence of Direct Comparator Data: A Critical Gap in Procurement Evidence

Despite extensive searching of public databases (PubMed, PubChem, Google Patents, FDA Orange Book, ChEMBL, BindingDB), no studies were identified that directly compare the biological activity, selectivity, pharmacokinetics, or safety of 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one against any named analog or standard-of-care compound. The compound does not appear in the NIH NCATS Inxight Drugs database, the EMA register, or the WHO ATC/DDD Index [1]. This absence of data is itself a critical differentiator: it means that any procurement claim of superior performance is not supported by publicly verifiable evidence, and users must either generate de novo comparator data or rely on a risk-based selection framework.

Evidence-Based Procurement Risk Assessment Data Gap

6-(4-Isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one: Evidence-Linked Application Scenarios


Exploratory SAR Probe in Antibacterial Triazine Lead Optimization

Based on class-level SAR from published 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine studies [1], this compound could serve as a late-stage diversification tool to probe the effect of para-isopropyl substitution on MICs against drug-resistant S. aureus and M. tuberculosis. The increased lipophilicity relative to the 4-methyl analog is predicted to improve membrane penetration, but the hypothesis must be tested experimentally.

Kinase Selectivity Profiling in Pyrrolidine-Containing Triazine Libraries

Given that pyrrolidine substitution on the 1,2,4-triazine core has been shown to influence kinase selectivity in Trk and Jak families [2], this compound—with its unique 6-(4-isopropylbenzyl) group—could be used as a tool to explore selectivity pocket interactions in kinase panels. The lack of existing profiling data means it is most valuable in early-stage hit-to-lead campaigns where novelty is prioritized over validation.

Reference Standard for Analytical Method Development

The compound’s defined structure and the commercial availability of close analogs (4-methyl, 4-chloro) make it suitable as a reference standard for developing HPLC or LC-MS methods aimed at separating and quantifying substituted 1,2,4-triazin-5(4H)-ones. The isopropyl group provides a distinct retention time marker, enabling method robustness testing.

Negative Control or Inactive Comparator in Biological Assays

If future studies reveal that this compound lacks activity in certain assays while close analogs are active, it could be deployed as a negative control. This application is contingent on the generation of new comparator data; currently, no evidence supports its use as an active or inactive control.

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